molecular formula C15H15Cl4NO B4156972 3-chloro-N-[(3,5-dichloro-4-ethoxyphenyl)methyl]aniline;hydrochloride

3-chloro-N-[(3,5-dichloro-4-ethoxyphenyl)methyl]aniline;hydrochloride

Cat. No.: B4156972
M. Wt: 367.1 g/mol
InChI Key: NKBGURWLUWFDSV-UHFFFAOYSA-N
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Description

3-chloro-N-[(3,5-dichloro-4-ethoxyphenyl)methyl]aniline;hydrochloride is a synthetic organic compound that features a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(3,5-dichloro-4-ethoxyphenyl)methyl]aniline;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorophenylamine with 3,5-dichloro-4-ethoxybenzyl chloride under basic conditions to form the desired amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The final product is then isolated and purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and pH can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(3,5-dichloro-4-ethoxyphenyl)methyl]aniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

3-chloro-N-[(3,5-dichloro-4-ethoxyphenyl)methyl]aniline;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-N-[(3,5-dichloro-4-ethoxyphenyl)methyl]aniline;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)(3,5-dichlorobenzyl)amine hydrochloride
  • (3-chlorophenyl)(4-ethoxybenzyl)amine hydrochloride
  • (3,5-dichlorophenyl)(3,5-dichloro-4-ethoxybenzyl)amine hydrochloride

Uniqueness

3-chloro-N-[(3,5-dichloro-4-ethoxyphenyl)methyl]aniline;hydrochloride is unique due to its specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-[(3,5-dichloro-4-ethoxyphenyl)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3NO.ClH/c1-2-20-15-13(17)6-10(7-14(15)18)9-19-12-5-3-4-11(16)8-12;/h3-8,19H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBGURWLUWFDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNC2=CC(=CC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-[(3,5-dichloro-4-ethoxyphenyl)methyl]aniline;hydrochloride
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3-chloro-N-[(3,5-dichloro-4-ethoxyphenyl)methyl]aniline;hydrochloride

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